5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds with a similar TMP group has been described in the literature . For instance, a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane was allowed to stir at room temperature for 16 hours . The reaction mixture was then filtered and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of compounds with a similar TMP group has been analyzed using techniques such as X-ray single crystal diffraction . For example, two methyl 3,4,5-trimethoxybenzoate derivatives crystallize in the monoclinic crystal system .Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . A decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a similar TMP group can be found in various databases . For instance, the molecular formula of 3,4,5-Trimethoxyphenyl isothiocyanate is C10H11NO4, with an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .Scientific Research Applications
Antifungal Activities
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated notable antifungal activities. Compounds synthesized from this chemical inhibited mycelia growth in various fungi, showing potential as effective fungicides (Chen et al., 2007).
Synthesis of Metal Complexes
Novel metal complexes have been synthesized using derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. These complexes, involving metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been characterized for potential applications in various chemical processes (Al-Amiery et al., 2009).
Structural and Molecular Studies
The compound and its derivatives have been subject to extensive structural and molecular analysis, including X-ray crystallography and spectroscopic techniques. Such studies provide insights into the compound's properties and potential applications in material science and chemistry (Kerru et al., 2019).
Corrosion Inhibition
Research has shown that derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can act as effective corrosion inhibitors. These compounds demonstrate potential in protecting metals like mild steel in corrosive environments, which is significant for industrial applications (Yadav et al., 2015).
Insecticidal Properties
Several derivatives of this compound have shown promising insecticidal activities against pests like cotton leafworm. This suggests potential applications in agricultural pest control (Ismail et al., 2021).
Antimicrobial and Anticancer Applications
Schiff bases derived from 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine have shown significant antimicrobial and anticancer properties. These findings open avenues for pharmaceutical research and drug development (Zhao et al., 2012).
Antiviral Activity
Derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine have demonstrated potential antiviral activity, particularly against tobacco mosaic virus, suggesting their utility in antiviral research and therapy (Chen et al., 2010).
Safety And Hazards
Future Directions
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKNOBOTVECTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182288 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
28004-59-3 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28004-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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